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Compound of Interest |

4-(aminomethyl)-2-
Compound Name:
bromobenzonitrile

CAS No.: 1177558-39-2

Cat. No.: B6202904

\ J

4-(Aminomethyl)-2-bromobenzonitrile is a high-value trifunctional building block used
extensively in medicinal chemistry for the synthesis of complex heterocycles and
peptidomimetics. Its structural uniqueness lies in the orthogonal reactivity of its three functional
handles: an aryl bromide, an aryl nitrile, and a benzylic amine.

Property Data

CAS Number 1177558-39-2

IUPAC Name 4-(Aminomethyl)-2-bromobenzonitrile

Molecular Formula CsH7BrN2

Molecular Weight 211.06 g/mol

Physical State Solid (typically off-white to pale yellow powder)

Solubility Soluble.in DMSO, MeOH, DCM; sparingly
soluble in water.

pKa (Predicted) ~8.9 (Primary amine), ~ -1.5 (Nitrile nitrogen)

Boiling Point (Pred.) 355.5 £ 32.0 °C at 760 mmHg

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen),

Protect from light.[1]
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Part 2: Strategic Utility in Drug Discovery

This molecule is not merely an intermediate; it is a linchpin scaffold.[1] Its utility stems from the
ability to selectively functionalize three distinct sites without cross-reactivity, provided the
correct order of operations is followed.

The Triad of Reactivity
e Site A: Aryl Bromide (C-2):

o Reactivity: High susceptibility to Palladium-catalyzed cross-couplings (Suzuki-Miyaura,
Buchwald-Hartwig).

o Strategic Role: Allows for the introduction of biaryl systems or solubilizing heteroaryl
groups early in the synthesis.[1]

o Site B: Benzylic Amine (C-4):
o Reactivity: Nucleophilic attack (Amide coupling, Reductive amination, Sulfonylation).[1]

o Strategic Role: Acts as a linker or pharmacophore attachment point.[1] Often derivatized
first to anchor the molecule to a solid support or a core scaffold.[1]

o Site C: Nitrile (C-1):

o Reactivity: Electrophilic (Pinner reaction), hydrolyzable (to amide/acid), or cycloaddition (to

tetrazole).[1]

o Strategic Role: Can be cyclized with the C-2 substituent to form fused bicyclic systems like

isoquinolines or phthalazines.

Part 3: Synthetic Methodologies

The synthesis of 4-(aminomethyl)-2-bromobenzonitrile typically proceeds from 2-bromo-4-
methylbenzonitrile. The transformation requires careful control to avoid over-bromination or

hydrolysis of the nitrile.[1]
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Primary Route: Radical Bromination & Delépine
Reaction

This route is preferred for its operational simplicity and avoidance of heavy metal reductants
that might interfere with the aryl bromide.

Step 1: Wohl-Ziegler Bromination
e Reagents:

-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1]

e Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative).[1]

» Mechanism: Radical substitution at the benzylic position.[1]

o Critical Control: Stop reaction at ~90% conversion to prevent formation of the gem-dibromide
byproduct.

Step 2: Delépine Amine Synthesis
» Reagents: Hexamethylenetetramine (HMTA), followed by ethanolic HCI.[1]
» Solvent: Chloroform or Ethanol.[1]

e Mechanism: Formation of a quaternary hexaminium salt, which is acid-hydrolyzed to the
primary amine.

» Advantage: Prevents over-alkylation (secondary/tertiary amine formation) common with
direct ammonia treatment.[1]

NBS, AIBN HMTA HCIEtOH

2-Bromo-4-methylbenzonitrile Reflux Intermediate: CHCI3 _ | Hydrolysis _
(CAS: 1220099-39-7) | 4-(Bromomethyl)-2-bromobenzonitrile = =

TARGET:
4-(Aminomethyl)-2-bromobenzonitrile
(CAS: 1177558-39-2)

Hexaminium Salt

Fig 1. Step-wise synthesis via radical bromination and Delépine reaction.
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Click to download full resolution via product page
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Part 4: Experimental Protocols

Protocol A: Synthesis of the Benzylic Bromide
Intermediate

o Charge: A reaction vessel is charged with 2-bromo-4-methylbenzonitrile (1.0 eq), NBS (1.05
eq), and AIBN (0.05 eq) in anhydrous

(0.2 M).
o Reflux: Heat to reflux (77°C) under

for 4—6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
o Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]
 Purification: Recrystallize from cyclohexane to yield 4-(bromomethyl)-2-bromobenzonitrile.
Protocol B: Formation of the Amine (Delépine Method)
e Quaternization: Dissolve the benzylic bromide (1.0 eq) in

. Add Hexamethylenetetramine (1.1 eq).[1] Stir at RT for 12 hours.[1][3]
 Filtration: A white precipitate (hexaminium salt) forms.[1] Filter and wash with cold

J1]
e Hydrolysis: Suspend the salt in Ethanol/Conc. HCI (5:1 ratio). Reflux for 2 hours.
« Isolation: Cool. The product may crystallize as the hydrochloride salt.[1] Filter.

o Free Base Release: Dissolve salt in water, adjust pH to ~10 with

, and extract with DCM.[1]
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Part 5: Divergent Synthesis & Applications

The power of this building block is best visualized through its divergent reaction pathways.[1]

4-(Aminomethyl)-2-bromobenzonitrile

Pd(PPh3)4 | R-COOH Pd cat.
Ar-B(OH)2HATU/DIPEA \Internal/External Nuc
Suzuki Coupling Amide Coupling Cyclization
(Ar-Br site) (NH2 site) (CN + Br sites)
Biaryl Scaffolds Peptidomimetics Isoquinolines/
(Kinase Inhibitors) (Protease Inhibitors) Quinazolines

Fig 2. Orthogonal reaction pathways for library generation.

Click to download full resolution via product page

Case Study: Isoindolinone Synthesis

Researchers can exploit the proximity of the amine (after chain extension) and the
nitrile/bromide to form isoindolinones, a privileged structure in antipsychotics and anti-
inflammatory drugs.[1]

e Acylation: The amine is acylated with an acid chloride.[1]

o Cyclization: Palladium-catalyzed intramolecular reaction between the amide nitrogen and the
aryl bromide (Buchwald-type) or the nitrile (Pinner-type cyclization).

Part 6: Analytical Characterization

To validate the identity of CAS 1177558-39-2, ensure the following spectral signatures are
present:

e 'H NMR (400 MHz, DMSO-ds):
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o ~7.8-8.0 ppm (m, 3H, Aromatic protons).[1] Note: The proton ortho to the nitrile and meta
to the bromide will be most deshielded.[1]

o ~3.8-4.0 ppm (s, 2H, Benzylic
)[1]
o ~2.0 ppm (brs, 2H,
, disappears with
)[1]
* IR Spectroscopy:
o Nitrile (CN): Sharp, weak band at ~2230 cm~1.[1]
o Amine (NH): Broad stretch at 3300—-3400 cm~1.[1]
e Mass Spectrometry (LC-MS):

o Look for

peaks at 211 and 213 (1:1 intensity ratio due to

isotopes).[1]
Part 7: Safety & Handling
e Hazards:
o H302: Harmful if swallowed.[1]
o H315/H319: Causes skin and serious eye irritation.[1][4]

o Lachrymator Potential: The benzylic bromide intermediate is a potent lachrymator.[1]
Ensure all glassware from Step 1 is rinsed with dilute alkali before removal from the fume
hood.[1]

o Disposal: Treat all nitrile-containing waste as hazardous. Quench benzylic halides with
aqueous ammonia or sodium thiosulfate before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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